molecular formula C18H17N3O2S B4795846 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole

3-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole

Cat. No. B4795846
M. Wt: 339.4 g/mol
InChI Key: DRKYNYKLXLDUQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole, also known as TAK-659, is a small molecule inhibitor that targets the protein Bruton's tyrosine kinase (BTK). BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has gained significant attention in recent years due to its potential therapeutic applications in various B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Mechanism of Action

3-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole exerts its pharmacological effects by inhibiting BTK, a cytoplasmic tyrosine kinase that plays a crucial role in BCR signaling. BCR signaling is essential for B-cell activation, proliferation, and survival. BTK activation leads to downstream signaling events that result in the production of cytokines, chemokines, and other inflammatory mediators. By inhibiting BTK, 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole blocks BCR signaling and reduces B-cell activation and proliferation.
Biochemical and physiological effects:
3-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole has been shown to have several biochemical and physiological effects. In preclinical studies, 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole has been shown to reduce B-cell activation, proliferation, and survival. 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole also inhibits the production of cytokines and chemokines, which play a crucial role in the inflammatory response. Additionally, 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole has been shown to reduce autoantibody production, which is essential in autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole is its specificity for BTK, which reduces off-target effects and toxicity. 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole also has excellent pharmacokinetic properties, including good oral bioavailability and a long half-life. However, 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole has some limitations in lab experiments, including its poor solubility in water and its potential for metabolic instability.

Future Directions

3-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in various diseases. In the future, 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole may be used as a monotherapy or in combination with other drugs to treat B-cell malignancies, autoimmune diseases, and inflammatory disorders. Additionally, further studies are needed to investigate the potential of 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole in other diseases and to optimize its pharmacokinetic properties for clinical use.

Scientific Research Applications

3-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole has shown promising results in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole has also demonstrated efficacy in autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus (SLE) by inhibiting B-cell activation and reducing autoantibody production.

properties

IUPAC Name

[4-(1H-indole-3-carbonyl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-17(14-12-19-15-5-2-1-4-13(14)15)20-7-9-21(10-8-20)18(23)16-6-3-11-24-16/h1-6,11-12,19H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKYNYKLXLDUQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CS2)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-indol-3-yl[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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